molecular formula C12H9F3O3 B8157498 Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate

Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8157498
M. Wt: 258.19 g/mol
InChI Key: XZNKRJZKGNRLQY-UHFFFAOYSA-N
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Description

Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C12H9F3O3 This compound is characterized by the presence of an ethynyl group and a trifluoroethoxy group attached to a benzoate ester

Preparation Methods

The synthesis of Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), bases (e.g., potassium carbonate), and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-ethynyl-3-(2,2,2-trifluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O3/c1-3-8-4-5-9(11(16)17-2)6-10(8)18-7-12(13,14)15/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNKRJZKGNRLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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